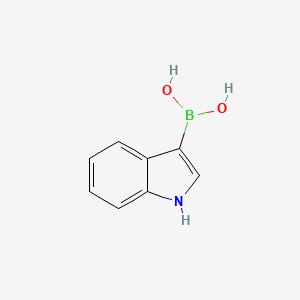

(1H-Indol-3-yl)boronic acid

描述

Significance of Indole (B1671886) Derivatives in Chemical Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged pharmacophore in medicinal chemistry. jchr.orgchemdiv.combohrium.com Its derivatives are abundant in nature, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. bohrium.comwikipedia.org The structural versatility of the indole nucleus allows for extensive functionalization, leading to a wide array of biological activities. chemdiv.commdpi.com

Consequently, indole derivatives have been extensively investigated and developed as therapeutic agents across numerous disease areas. nih.govbiosynth.com They have shown significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. mdpi.comnih.govijpsjournal.com Prominent examples of indole-based drugs include the anti-inflammatory drug Indomethacin, vinca (B1221190) alkaloids like vincristine (B1662923) used in cancer chemotherapy, and various agents targeting the central nervous system. bohrium.commdpi.comnih.gov The ability of the indole structure to mimic protein structures further enhances its value in drug discovery and development. jchr.org The continuous exploration of indole derivatives opens new frontiers in the design of novel and potent pharmaceuticals. biosynth.com

Role of Boronic Acids as Versatile Reagents in Organic Chemistry

Boronic acids, organic compounds bearing a C–B bond with the general formula R–B(OH)₂, are exceptionally versatile reagents in organic synthesis. sigmaaldrich.comscbt.com Their stability, low toxicity, and ease of handling have contributed to their widespread use as key building blocks. boronmolecular.comfrontierspecialtychemicals.com A defining feature of boronic acids is their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. scbt.comwikipedia.org This reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals and advanced materials. sigmaaldrich.comboronmolecular.com

Beyond the Suzuki-Miyaura coupling, boronic acids participate in a variety of other important transformations, such as the Chan–Lam coupling for C-N and C-O bond formation, conjugate additions, and homologations. sigmaaldrich.comwikipedia.org They can also act as catalysts, activating carboxylic acids and alcohols for various transformations. frontierspecialtychemicals.commolport.com Their ability to form reversible covalent complexes with diols is exploited in the development of sensors and for molecular recognition, particularly for saccharides. scbt.comwikipedia.org The development of protected forms, like MIDA (N-methyliminodiacetic acid) boronate esters, has further expanded their utility by allowing for iterative cross-coupling strategies. sigmaaldrich.com

Overview of (1H-Indol-3-yl)boronic Acid as a Key Building Block

This compound is a bifunctional molecule that combines the privileged indole scaffold with the versatile boronic acid functional group. guidechem.com This unique combination makes it a highly valuable building block in organic and medicinal chemistry for the synthesis of complex, biologically active molecules. guidechem.comapolloscientific.co.uk It serves as a direct precursor for introducing the indole-3-yl moiety into various molecular frameworks.

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it couples with various aryl or heteroaryl halides. mdpi.com This provides a straightforward route to 3-arylindoles and other substituted indole derivatives that are of significant interest in pharmaceutical research. researchgate.net Its utility extends to the synthesis of a wide range of compounds, from potential drug candidates to dyes and polymers. apolloscientific.co.uk

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 741253-05-4 |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 161.0 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Historical Context and Evolution of Indole-Boronic Acid Chemistry

The chemistry of indoles has a rich history, originating in the mid-19th century with studies on the natural dye indigo. jchr.org In 1866, Adolf von Baeyer first synthesized indole itself through the reduction of oxindole. wikipedia.org The field grew rapidly with the discovery of the indole core in vital natural products like tryptophan. wikipedia.org

The synthesis of boronic acids dates back to 1860, when Edward Frankland reported the first example. molecularcloud.org However, their widespread use in synthesis, particularly in cross-coupling reactions, is a more recent development, with the Suzuki-Miyaura reaction becoming prominent in the late 20th century. researchgate.net

The synthesis of indolylboronic acids specifically has also evolved. Traditional methods often relied on the reaction of a lithiated indole with a borate (B1201080) ester. mdpi.com For instance, the synthesis of indol-3-ylboronic acid can be achieved via a bromine-lithium exchange on a protected 3-bromoindole at very low temperatures, followed by quenching with triisopropyl borate. mdpi.comthieme-connect.com A critical challenge in these syntheses is controlling the regioselectivity and stability, as some lithiated indole species can rearrange. thieme-connect.com More recent advancements have focused on transition-metal-catalyzed C-H activation and borylation, which offer more direct and efficient routes to various indolylboronic acid isomers without the need for pre-functionalized starting materials. mdpi.com

Scope and Organization of the Research Outline

This article provides a focused overview of the chemical compound this compound. It begins by establishing the foundational importance of its constituent parts: the indole nucleus in chemical and pharmaceutical research and the boronic acid functional group as a versatile tool in organic synthesis. It then details the specific role of this compound as a key synthetic intermediate, supported by its physicochemical data. The historical development of both indole and boronic acid chemistry is briefly reviewed to provide context for the evolution of indolylboronic acid synthesis. The content adheres strictly to this outline, presenting detailed research findings and data relevant to the specified topics.

Table 2: Representative Application of this compound in Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| This compound | Aryl Halide | Pd(OAc)₂, CO | Indol-3-yl aryl ketone | High | researchgate.net |

| 3-Bromoindole (via in-situ formation of boronic acid) | Aryl Halide | 1. ⁿBuLi, B(OⁱPr)₃2. Pd Catalyst | 3-Arylindole | 45% (overall) | mdpi.com |

| N-(Boc)indol-2-ylboronic acid | Aryl Halide | Pd Catalyst | N-(Boc)-2-arylindole | - | thieme-connect.com |

属性

IUPAC Name |

1H-indol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTHBZMGHRDZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625167 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741253-05-4 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indol 3 Yl Boronic Acid and Its Derivatives

Direct Boronylation Approaches

Direct borylation methods offer a straightforward route to indolylboronic acids by converting a carbon-halogen bond into a carbon-boron bond. These methods typically involve the formation of a highly reactive organometallic intermediate that is subsequently quenched with a boron electrophile.

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. wikipedia.org This strategy is widely employed for the synthesis of indole-3-boronic acids, primarily through lithium-halogen exchange or the use of Grignard reagents. nih.govmdpi.com The choice of metal and reaction conditions can significantly influence the efficiency and selectivity of the borylation process.

The traditional and most common approach for the synthesis of (1H-indol-3-yl)boronic acid involves a bromine-lithium exchange reaction at the C-3 position of an appropriately substituted indole (B1671886) precursor. nih.gov This method typically utilizes an organolithium reagent, such as n-butyllithium (n-BuLi), to replace a halogen atom (usually bromine) with a lithium atom, creating a potent nucleophilic intermediate that can then react with a borate (B1201080) ester, like triisopropyl borate, to form the desired boronic acid. nih.gov

The choice of the protecting group on the indole nitrogen is crucial for the success of the lithium-halogen exchange reaction, significantly affecting both selectivity and yield. thieme-connect.com The protecting group modulates the stability and reactivity of the lithiated intermediate. Silicon-based protecting groups, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), have been shown to facilitate selective lithium-halogen exchange at milder temperatures, leading to enhanced yields of the corresponding boronic acid compared to other N-protecting moieties. thieme-connect.com For instance, the use of an N-TBS protected 3-bromoindole allowed for the lithium-halogen exchange to be carried out at -78 °C without any observed C-3 to C-2 isomerization. thieme-connect.com Similarly, N-TIPS-3-bromoindole was successfully converted to the boronic acid in a high yield of 93% at -60 °C. thieme-connect.com In contrast, an N-phenylsulfonyl protected indole required much lower temperatures to prevent rearrangement. thieme-connect.com

Table 1: Effect of N-Protecting Groups on the Synthesis of Indole-3-Boronic Acids via Lithium-Halogen Exchange

| N-Protecting Group | Reaction Temperature | Isomerization (C-3 to C-2) | Yield | Reference |

| Phenylsulfonyl | < -100 °C | Prevented | Modest (41%) | thieme-connect.com |

| tert-Butyldimethylsilyl (TBS) | -78 °C | Not Observed | High (79% overall for subsequent coupling) | thieme-connect.com |

| Triisopropylsilyl (TIPS) | -60 °C | Not Observed | 93% | thieme-connect.com |

A significant challenge in the synthesis of indole-3-boronic acids via lithium-halogen exchange is the potential for isomerization of the 3-lithioindole intermediate to the more thermodynamically stable 2-lithio species. thieme-connect.com This rearrangement is highly temperature-dependent. For certain N-protecting groups, such as phenylsulfonyl, it is imperative to maintain extremely low temperatures, often below -100 °C, to suppress this isomerization. thieme-connect.com Above this temperature, the 3-lithio-1-(phenylsulfonyl)indole can completely rearrange to the 2-lithio isomer. thieme-connect.com However, as noted previously, the use of bulky silyl (B83357) protecting groups like TBS and TIPS can significantly stabilize the 3-lithio intermediate, allowing the reaction to be performed at more accessible temperatures (-78 °C to -60 °C) without significant isomerization. thieme-connect.com This highlights the critical interplay between the N-protecting group and reaction temperature in controlling the regioselectivity of the borylation.

While lithium-halogen exchange is a powerful tool, it presents several challenges that require careful optimization. The primary challenge is the aforementioned C-3 to C-2 isomerization, which necessitates stringent temperature control. thieme-connect.com The reactivity of the organolithium reagents also requires the absence of acidic protons within the substrate, often mandating the use of N-protected indoles. Furthermore, the handling of pyrophoric organolithium reagents and the need for cryogenic temperatures can be procedurally demanding.

Optimization strategies focus on the judicious selection of N-protecting groups to stabilize the 3-lithio intermediate and increase temperature tolerance. thieme-connect.com The slow, dropwise addition of the organolithium reagent at low temperatures is also a standard practice to manage the exothermic nature of the exchange and prevent localized temperature increases that could trigger isomerization. The choice of the borate ester and the subsequent work-up conditions are also important for maximizing the yield of the isolated boronic acid.

An alternative to organolithium reagents for metal-halogen exchange is the use of Grignard reagents. wikipedia.org The preparation of a Grignard reagent from a haloindole can be achieved through halogen-magnesium exchange, often employing reagents like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgmdpi.com This method can offer advantages in terms of functional group tolerance compared to the more reactive organolithium compounds. wikipedia.org Once the indolyl Grignard reagent is formed, it can be quenched with a suitable boron electrophile to yield the desired boronic acid derivative. This approach can sometimes be performed under less cryogenic conditions than lithium-halogen exchange. For instance, a combination of i-PrMgCl and n-BuLi has been developed to perform bromine-metal exchange on bromoindoles at non-cryogenic temperatures, addressing the issue of intermolecular quenching often encountered with alkyllithiums alone. mdpi.com

Lithium-Halogen Exchange at C-3 Position

Transition Metal-Catalyzed Direct Boronylation (C-H Functionalization)

Indirect Synthetic Routes

Indirect routes involve the synthesis of the indole ring with the boron functionality already incorporated or the use of stable boronic ester intermediates that are converted to the desired boronic acid in a subsequent step.

One of the most traditional and straightforward methods for synthesizing this compound is through a halogen-lithium exchange reaction starting from a pre-functionalized indole. nih.gov The process typically begins with 3-bromoindole, which is treated with a strong organolithium base, such as n-butyllithium (nBuLi), at low temperatures. This reaction generates a highly reactive 3-lithioindole intermediate. This intermediate is then quenched with a boron electrophile, commonly a trialkyl borate like triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to afford the final this compound. nih.gov While effective, this method's scope can be limited by the requirement for low temperatures and its incompatibility with functional groups that are sensitive to strong bases. nih.gov

Boronic acids are often unstable and can be difficult to purify by standard methods like silica (B1680970) gel chromatography. To address this, protected forms of boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates, have been developed. MIDA boronates are exceptionally stable, free-flowing crystalline solids that are tolerant to air, moisture, and chromatography. rsc.orgbldpharm.com

These stable intermediates can be prepared from boronic acids by reaction with MIDA under dehydrating conditions. amazonaws.com Alternatively, synthetic routes have been developed to construct the indole ring with the MIDA boronate moiety already in place. For example, a palladium-catalyzed Larock-type annulation can be used to synthesize highly functionalized 2-BMIDA indoles directly. nih.gov

The MIDA ligand protects the boronic acid, rendering it unreactive in reactions like Suzuki-Miyaura coupling. This stability allows for complex, multi-step syntheses where other parts of the molecule can be modified without affecting the boron functionality. bldpharm.com When the boronic acid is needed for a subsequent reaction, the MIDA group can be easily removed under mild aqueous basic conditions to release the free boronic acid in situ. bldpharm.com This strategy has enabled the development of iterative cross-coupling reactions for the assembly of complex small molecules. bldpharm.com

Use of Boronic Esters as Intermediates (e.g., MIDA Boronates)

Preparation of MIDA Boronate Esters of this compound

Boronic acids are often unstable, which can complicate their storage, handling, and use in multi-step syntheses. sigmaaldrich.com To address this, N-methyliminodiacetic acid (MIDA) has been employed as a protecting group. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. sigmaaldrich.comnih.gov

The preparation of a MIDA boronate ester involves the reaction of the corresponding boronic acid with N-methyliminodiacetic acid. This process rehybridizes the boron center from sp2 to a more stable sp3 state, effectively protecting it from unwanted reactions. sigmaaldrich.com For instance, (1-(phenylsulfonyl)-1H-indol-3-yl)boronic acid can be converted to its MIDA ester, demonstrating the applicability of this method to indole derivatives. amazonaws.com This protection strategy allows for the synthesis of complex molecules by enabling the boronic acid functionality to be carried through multiple synthetic steps before its final use. nih.gov

Table 1: Key Features of MIDA Boronate Esters

| Feature | Description | Reference |

|---|---|---|

| Stability | Indefinitely stable to air and moisture at the benchtop. | sigmaaldrich.com |

| Chromatography | Universally compatible with silica gel chromatography. | nih.gov |

| Reactivity | Unreactive in standard anhydrous cross-coupling conditions. | sigmaaldrich.com |

| Deprotection | Easily hydrolyzed under mild aqueous basic conditions. | sigmaaldrich.com |

Hydrolysis of Boronic Esters to Free Boronic Acids

The utility of boronic esters, such as MIDA esters, lies in their ability to be readily converted back to the free boronic acid when needed. The deprotection of MIDA boronates is typically achieved under mild aqueous basic conditions. sigmaaldrich.com Treatment with a base like sodium hydroxide (B78521) (NaOH) or even a milder base such as sodium bicarbonate (NaHCO₃) at room temperature efficiently cleaves the MIDA ligand, liberating the reactive sp2-hybridized boronic acid. sigmaaldrich.com This facile hydrolysis is a key advantage, as it avoids the harsh conditions that are often required to cleave other types of boronic esters, which could be incompatible with complex substrates. nih.gov Other general methods for the hydrolysis of boronic esters include the use of aqueous acids like hydrochloric acid. google.com

Chemo- and Regioselectivity in Synthesis of this compound

Controlling the position of borylation on the indole ring is a significant challenge due to the presence of multiple reactive sites. researchgate.netresearchgate.net The inherent electronic properties of the indole nucleus favor functionalization at the C-3 position, but C-2 borylation is also common and can be electronically favored under certain conditions. nih.gov Therefore, achieving high chemo- and regioselectivity is paramount for the synthesis of specific isomers.

Strategies for Controlling Boronylation Position (e.g., C-2 vs. C-3)

The regiochemical outcome of indole borylation can be directed by the choice of catalyst, reagents, and directing groups.

Catalytic Systems: Transition-metal-catalyzed C-H borylation has emerged as a powerful tool for preparing borylated indoles. nih.gov However, the selectivity can be highly dependent on the specific system. For example, certain metal-free electrophilic borylation methods using N-heterocyclic carbene (NHC) boranes in the presence of iodine have been shown to produce C-2 borylated indoles exclusively. researchgate.net This selectivity is attributed to a thermodynamically driven migration of the boron group from the initially formed C-3 adduct to the more stable C-2 position. researchgate.netacs.org Conversely, other catalytic systems can provide C-3 borylated isomers with high selectivity. researchgate.net

Directing Groups: A primary strategy for controlling regioselectivity involves the installation of a directing group on the indole nitrogen. These groups can sterically or electronically guide the borylating agent to a specific position. For instance, bulky directing groups can sterically hinder the C-2 position, thereby favoring borylation at C-3. nih.gov In other cases, the directing group can chelate to the metal catalyst, positioning it for C-H activation at a specific site, such as C-7 or C-2. rsc.orgrsc.org

Table 2: Regioselectivity in Indole Borylation

| Position | Controlling Factor | Example Method | Reference |

|---|---|---|---|

| C-2 | Thermodynamic Control | NHC·BH₃ / I₂ catalysis | researchgate.netacs.org |

| C-3 | Steric/Electronic Control | Bulky N-protecting groups (e.g., Boc) with Ir-catalysis | nih.gov |

| C-7 | Directing Group Control | N-pivaloyl or 5-membered heterocyclic directing groups | rsc.orgrsc.org |

Impact of Protecting Groups on Reaction Outcomes

The protecting group on the indole nitrogen plays a crucial role in determining the outcome of the borylation reaction. nih.gov The size, electronics, and coordinating ability of the protecting group can dictate the regioselectivity.

Bulky N-protecting groups, such as tert-butyloxycarbonyl (Boc) or triisopropylsilyl (TIPS), are frequently used to direct borylation to the C-3 position. nih.govacs.org These groups can sterically block the C-2 and C-7 positions, making the electron-rich C-3 position the most accessible site for electrophilic attack. In a ligand-free, iridium-catalyzed reaction, N-acyl protected indoles yielded C-3 borylated products with excellent regioselectivity. nih.gov

Furthermore, the nature of the protecting group can create a subtle interplay of steric and electronic effects that allows for switchable regioselectivity. nih.govacs.org In a nickel-catalyzed dearomative arylboration of indoles, a simple change in the N-protecting group was sufficient to divert the reaction to produce either C-2 or C-3 borylated products. nih.govacs.org Computational studies have revealed that factors such as the orientation of the carbonyl group in an acyl protector can influence the electronic polarization of the C-2–C-3 double bond, thereby dictating the site of boryl group addition. nih.gov Some N-protecting groups can also function as traceless directing groups, being installed to direct C-3 borylation and then easily removed. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of indoles and their derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and use milder, more energy-efficient conditions.

For the synthesis of the core indole scaffold, a sustainable two-step method has been developed that starts from readily available anilines. This process uses ethanol (B145695) as a benign solvent, operates under mild conditions, and, importantly, avoids the use of any metal catalysts. semanticscholar.orgrsc.org Another green technique that has been applied to the synthesis of indole derivatives is the use of microwave irradiation, which can accelerate reaction rates and often leads to higher yields with reduced energy consumption. researchgate.net

In the context of the borylation step itself, metal-free C-H borylation reactions represent a greener alternative to transition-metal-catalyzed processes. acs.org By avoiding heavy metals, these methods reduce toxic waste and simplify product purification. The development of catalytic systems that can operate under mild conditions with high atom economy contributes significantly to the goal of sustainable chemical synthesis. researchgate.net

Applications of 1h Indol 3 Yl Boronic Acid in Cross Coupling Reactions

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl structures. nih.govmdpi.comlibretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as (1H-Indol-3-yl)boronic acid, with an organic halide or triflate. libretexts.orgyoutube.com The process is valued for its mild reaction conditions and high tolerance for a wide variety of functional groups. nih.govnih.gov

The coupling of this compound with aryl halides is a cornerstone of the Suzuki-Miyaura reaction, providing direct access to 3-arylindoles. This transformation is fundamental in medicinal chemistry and materials science. The general mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.commdpi.com

A variety of palladium sources, both Pd(0) and Pd(II) complexes, can be used to catalyze the Suzuki-Miyaura coupling. Pd(II) precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are often used and are reduced in situ to the active Pd(0) species. icmpp.ro Common Pd(0) sources include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). icmpp.roorganic-chemistry.org Heterogeneous catalysts like palladium on activated carbon (Pd/C) have also been employed, offering advantages in terms of catalyst separation and reuse, often in aqueous media and under mild, ligand-free conditions. icmpp.romdpi.com

The reaction requires a base to activate the boronic acid for the transmetalation step. organic-chemistry.orgyoutube.com Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). youtube.comnih.gov The choice of solvent is also crucial, with common systems including toluene, dioxane, and mixtures of organic solvents with water. mdpi.comnih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | High | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp. | High | organic-chemistry.org |

| Pd/C | Na₂CO₃ | EtOH/H₂O | Room Temp. | High | mdpi.com |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80 | youtube.com |

Note: This table presents generalized conditions and yields may vary based on specific substrates.

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura reaction, profoundly influencing reaction efficiency and selectivity. organic-chemistry.org Ligands stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps, and can prevent catalyst decomposition (e.g., formation of palladium black). acs.org

For coupling reactions involving aryl chlorides, which are often less reactive than bromides or iodides, electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. icmpp.ro Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and biaryl phosphines like SPhos and XPhos have been shown to promote high yields, even at room temperature. organic-chemistry.orgnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high thermal stability and strong electron-donating ability, which can be beneficial for coupling unactivated aryl chlorides. icmpp.ro The selection of the optimal ligand can be substrate-dependent, with different ligands showing varying levels of effectiveness for different coupling partners. organic-chemistry.org

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of aryl halides. Generally, the reactivity of the halide partner follows the order I > Br > OTf >> Cl. libretexts.org However, modern catalytic systems with advanced ligands have significantly expanded the scope to include the less reactive and more cost-effective aryl chlorides. libretexts.orgicmpp.ro

The reaction tolerates a broad spectrum of functional groups on both the aryl halide and the indole (B1671886) ring, which is a key advantage of this methodology. libretexts.orgnih.gov However, limitations can arise. Sterically hindered substrates, such as those with ortho-substituents near the reaction site, may couple with lower yields or require more forcing conditions. researchgate.net

Another potential issue is the presence of the acidic N-H proton on the indole ring. In some cases, this can interfere with the catalytic cycle. nih.govacs.org While many couplings proceed successfully with the unprotected indole, protection of the indole nitrogen (e.g., as a Boc or Bn derivative) is sometimes employed to improve yields, particularly with challenging substrates. nih.gov Furthermore, indolylboronic acids can be prone to decomposition or protodeboronation under certain conditions, which can reduce reaction efficiency. nih.govnih.gov

| Aryl Halide | Catalyst/Ligand | Yield (%) | Notes | Reference |

| 4-Iodoanisole | Pd(OAc)₂/SPhos | >95 | Mild conditions, high efficiency. | nih.gov |

| 4-Chlorotoluene | Pd₂(dba)₃/P(t-Bu)₃ | High | Effective for less reactive chlorides. | organic-chemistry.org |

| 2-Bromopyridine | PdCl₂(dppf) | Good | Applicable to heteroaryl halides. | nih.gov |

| 1-Bromo-2-methylbenzene | Pd(OAc)₂/XPhos | Moderate-High | Steric hindrance can lower yield. | researchgate.net |

Note: Yields are representative and depend on the specific reaction conditions.

The primary application of the Suzuki-Miyaura coupling of this compound is the synthesis of 3-arylindoles, which are important biaryl structures. mdpi.commdpi.com These motifs are prevalent in a wide array of biologically active compounds, including pharmaceuticals and natural products. nih.govmdpi.com The reaction provides a convergent and efficient route to assemble complex molecular architectures that would be difficult to construct using other methods. For instance, this methodology has been utilized in the synthesis of kinase inhibitors and other therapeutic agents where the 3-arylindole core is a key pharmacophore. nih.gov The ability to rapidly generate libraries of substituted biaryls by varying the aryl halide coupling partner makes this reaction an invaluable tool in drug discovery and development. nih.gov

While palladium catalysis is the dominant approach for Suzuki-Miyaura reactions, there is growing interest in developing transition-metal-free alternatives to address concerns about cost and potential metal contamination in final products, especially pharmaceuticals. whiterose.ac.uknih.gov

Research has explored methodologies that utilize other catalysts or proceed through different mechanisms. One approach involves the use of Lewis acids, such as B(C₆F₅)₃, to catalyze the coupling of boronic acids with other partners, like allylic alcohols. nih.govrsc.org Another strategy relies on the in situ generation of a highly reactive nucleophilic boronate complex, which can then react with an electrophile. whiterose.ac.uk These methods often require specific substrates and conditions and may not yet match the broad scope and efficiency of palladium-catalyzed systems for coupling with aryl halides. However, they represent a sustainable and evolving area of research for C-C bond formation using boronic acids. whiterose.ac.ukrsc.org

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions are a class of reactions that involve the incorporation of a carbon monoxide (CO) molecule to form carbonyl compounds, such as ketones. These reactions are highly valuable for synthesizing complex molecules from simpler precursors.

A significant application of indolylboronic acids is in the palladium-catalyzed carbonylative synthesis of indol-3-yl aryl ketones. figshare.comlookchem.comresearchgate.net This reaction involves the coupling of an indole, carbon monoxide, and an arylboronic acid. The method is notable for its ability to directly functionalize the C-H bond of the indole ring. lookchem.comresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups on both the indole and the boronic acid, affording a diverse range of valuable indol-3-yl aryl ketones in high yields. figshare.com

The development of this reaction was inspired by tandem C-H bond iodination/cross-coupling strategies. lookchem.com Initial attempts using common oxidants were unsuccessful, but the use of iodine as an oxidant proved effective in facilitating the desired transformation. lookchem.com This carbonylative Suzuki-type coupling represents a straightforward and efficient route to unsymmetrical biaryl ketones, which are important structural motifs in medicinal chemistry. nih.govnih.gov

Table 1: Palladium-Catalyzed Carbonylative Coupling of N-Methylindole with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-(Benzoyl)-1-methyl-1H-indole | 85 |

| 2 | 4-Methylphenylboronic acid | 1-Methyl-3-(4-methylbenzoyl)-1H-indole | 82 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxybenzoyl)-1-methyl-1H-indole | 80 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorobenzoyl)-1-methyl-1H-indole | 78 |

| 5 | 3-Methoxyphenylboronic acid | 3-(3-Methoxybenzoyl)-1-methyl-1H-indole | 81 |

| 6 | 2-Thienylboronic acid | 1-Methyl-3-(thiophene-2-carbonyl)-1H-indole | 75 |

This table is generated based on data reported in the synthesis of indol-3-yl aryl ketones via palladium catalysis. lookchem.com

Other Metal-Catalyzed Coupling Reactions

Beyond the specific applications mentioned above, the reactivity of this compound makes it a potential substrate for other important metal-catalyzed coupling reactions.

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. However, a halide-free version of the Heck reaction has been developed that utilizes arylboronic acids as the arylating agent. nih.govmdpi.com This approach is considered more environmentally benign as it avoids the generation of halide waste. mdpi.com The reaction is typically catalyzed by a palladium(II) source, and an oxidant, such as a copper(II) salt, is often required to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle. mdpi.com This methodology is general for various arylboronic acids and olefins, suggesting that this compound is a suitable substrate for synthesizing 3-alkenylindoles.

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically coupling a vinyl or aryl halide with a terminal alkyne. As with the Heck reaction, alternative methods have been developed that employ arylboronic acids instead of aryl halides. Gold-catalyzed Sonogashira-type cross-coupling reactions of terminal alkynes with arylboronic acids have been reported to proceed under mild, room-temperature conditions. beilstein-journals.orgnih.gov This reaction exhibits excellent functional-group tolerance and provides a complementary method to traditional palladium/copper-catalyzed systems for accessing biaryl alkynes. nih.gov this compound can be used in this transformation to synthesize 3-alkynylindoles, which are valuable intermediates in organic synthesis.

The Negishi coupling is a powerful cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org It is important to note that the Negishi reaction specifically requires an organozinc reagent as the nucleophilic partner. Therefore, this compound is not a direct substrate for the Negishi coupling. To be utilized in a Negishi-type reaction, the boronic acid would first need to be converted into the corresponding indol-3-ylzinc reagent through a transmetalation process. While Suzuki and Negishi couplings can sometimes be used to synthesize similar products, the choice of organometallic reagent—organoboron versus organozinc—defines the reaction type. nih.gov

Stille Couplings

A comprehensive analysis of the Stille cross-coupling reaction mechanism indicates that this compound is not a suitable substrate for this transformation. The Stille reaction is defined by the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org The key step in the catalytic cycle is the transmetalation of an organic group from the tin atom to the palladium center. wikipedia.orglibretexts.org

Organoboronic acids, such as this compound, are the characteristic organometallic reagents for the Suzuki-Miyaura coupling reaction. organic-chemistry.orgorganic-chemistry.org The mechanisms of the Stille and Suzuki reactions are distinct, with the former relying on organostannanes and the latter on organoboron compounds. organic-chemistry.org Therefore, the application of this compound is correctly situated within the context of Suzuki-Miyaura couplings and other reactions that utilize organoboron species, but not Stille couplings.

Chemoselective Functionalization Using this compound

The structure of this compound, featuring a reactive boronic acid group, an acidic N-H proton, and a nucleophilic aromatic ring system, presents opportunities for highly chemoselective transformations. Chemists can target one functional group while leaving the others intact, enabling precise molecular editing.

One major strategy for chemoselective functionalization involves reactions that specifically target the carbon-boron bond. The C–B bond can be selectively converted into various other functional groups. For instance, a catalytic method for the primary amination of aryl boronic acids has been developed. nih.gov This reaction uses a phosphetane-based catalyst to capture a transient nitroxyl (B88944) (HNO) intermediate, which then selectively installs a primary amino group at the position of the boronic acid. nih.gov This allows for the conversion of this compound to 3-aminoindole, preserving other potentially reactive sites on the indole ring.

Another approach uses the boronic acid as a nucleophilic partner in selective C-C bond-forming reactions. Research has shown that under transition-metal-free, base-mediated conditions, boronic acids can undergo reductive coupling with indole-3-tosylhydrazones. researchgate.net This reaction proceeds via an indole-based carbene intermediate that is trapped by the boronic acid, affording 3-benzyl indole derivatives in high yields. researchgate.net The reaction is noted for its high selectivity, with no interference observed at the C-2 or N-1 positions of the indole core. researchgate.net

The inherent reactivity of the boronic acid moiety itself provides a basis for chemoselective interactions. Boronic acids are well-known to form reversible covalent bonds with cis-1,2- and -1,3-diols. This specific affinity is the foundation for their use in designing functionalized materials for the selective capture and separation of cis-diol-containing biomolecules, such as carbohydrates and ribonucleosides. rsc.org

The following table summarizes research findings on chemoselective reactions applicable to this compound.

| Reaction Type | Reagents & Conditions | Product Type | Key Feature |

| Primary Amination | 2-Nitropropane, Phosphetane Catalyst | 3-Aminoindole | Selective conversion of the C–B bond to a C–NH₂ bond. nih.gov |

| Reductive Coupling | Indole-3-tosylhydrazone, Base (e.g., K₃PO₄), Heat | 3-Benzylindole | Selective C-C bond formation at the C3-position without affecting other indole sites. researchgate.net |

| Diol Binding | cis-Diol containing molecules, Neutral pH | Boronate Ester Complex | Chemoselective, reversible binding based on the boronic acid's affinity for diols. rsc.org |

| C-H Arylation | Aryl Boronic Acids, Ru-catalyst, Oxidant | 2-Arylindole | Demonstrates selective functionalization at the C2 position of the indole ring. nih.gov |

Tandem and Multicomponent Reactions Involving this compound

Tandem and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This compound is a valuable building block for such reactions due to the versatile reactivity of both the indole nucleus and the boronic acid functional group.

A prominent example of an MCR that utilizes boronic acids is the Petasis reaction, also known as the borono-Mannich reaction. nih.gov This versatile three-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or arylboronic acid to form substituted amines. nih.gov this compound can serve as the boronic acid component, reacting with a wide range of amines and carbonyls to generate complex α-amino acid derivatives or other highly functionalized indole-containing structures in a single, atom-economical step.

Isocyanide-based multicomponent reactions, such as the Ugi and van Leusen reactions, are also compatible with boronic acids. Research has demonstrated that phenylboronic acids containing other reactive handles (e.g., formyl groups) can participate effectively in Ugi-type reactions. rug.nl Furthermore, the indole scaffold itself is a suitable component for these reactions, as shown in the synthesis of complex spiro-indole adducts via a three-component Ugi variant. rug.nl This compatibility allows for the potential use of this compound in isocyanide-based MCRs to rapidly assemble libraries of diverse, drug-like molecules incorporating the indole core. For example, the van Leusen reaction has been applied to the synthesis of boron-containing imidazoles, demonstrating that boronic acids can be incorporated into heterocyclic structures via MCRs. mdpi.com

The indole core itself is a common participant in tandem and multicomponent processes. For instance, a telescoped multicomponent reaction of indole, an arylglyoxal, and Meldrum's acid has been used to synthesize furanone derivatives. mdpi.com Similarly, a multistep continuous flow process involving sequential Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis provides rapid access to 2-(1H-indol-3-yl)thiazoles. nih.gov These examples highlight the robustness of the indole scaffold in complex reaction sequences, paving the way for the integration of this compound into novel tandem and multicomponent designs.

The table below outlines key multicomponent reactions where this compound is a potential or demonstrated substrate.

| Reaction Name | Components | General Product Structure |

| Petasis Reaction | Amine, Carbonyl Compound, this compound | α-(Indol-3-yl)amines |

| Ugi-type Reaction | Amine, Carbonyl Compound, Isocyanide, this compound (as acid component) | Peptidomimetic structures with an indol-3-yl moiety |

| van Leusen Reaction | Aldehyde, Primary Amine, TosMIC, (if aldehyde is borylated) | Imidazoles containing the indol-3-yl boronic acid scaffold |

Medicinal Chemistry and Biological Applications of 1h Indol 3 Yl Boronic Acid Derived Compounds

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

(1H-Indol-3-yl)boronic acid and its isomers, such as 5-indolylboronic acid, are highly valued as versatile building blocks in the synthesis of complex organic molecules, including Active Pharmaceutical Ingredients (APIs). nbinno.compharmanoble.comcam.ac.uk Their significance stems largely from their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.com This reaction is a fundamental method for forming carbon-carbon bonds, which is essential for constructing the complex molecular architectures of many modern drugs. nbinno.comnbinno.com

The indole (B1671886) nucleus is a core component of many natural products and synthetic drugs, while the boronic acid group serves as a reactive handle for extensive functionalization. nbinno.comnih.gov This combination allows medicinal chemists to efficiently incorporate the indole scaffold into target molecules, accelerating the drug discovery and development process. nbinno.com Heterocyclic boronic acids, including indolyl derivatives, are crucial intermediates for synthesizing a range of drugs, including those for oncology, inflammation, and viral infections. nih.govevonik.comevonik.com The synthesis of indolylboronic acids themselves can be achieved through various methods, such as the reaction of lithiated indoles with borates or transition-metal-catalyzed C-H borylation, making them readily accessible for pharmaceutical manufacturing. nih.govmdpi.com

Role in Drug Discovery and Lead Optimization

The unique properties of the indolylboronic acid scaffold make it an invaluable tool in the iterative process of drug discovery and lead optimization.

Indolylboronic acids serve as key starting materials for the synthesis of diverse compound libraries aimed at a wide array of biological targets. nbinno.com The functionalization of the indole ring system using indolylboronic acid intermediates has led to the discovery of compounds with significant biological activities. nih.gov Research has demonstrated the synthesis of substituted indoles from these boronic acids for use as:

Selective inhibitors for hepatitis C virus (HCV) nih.gov

Carboxamide spleen tyrosine kinase (Syk) inhibitors nih.gov

Tumor-associated carbonic anhydrase inhibitors nih.gov

HIV-1 glycoprotein-41 fusion inhibitors scientificlabs.co.uk

The trifluoromethyl group, a prominent motif in many pharmaceuticals, can be incorporated into the indole scaffold using indolylboronic acids, highlighting their utility in creating potent bioactive compounds. nih.gov This strategic use of indolylboronic acids allows for the systematic modification and optimization of lead compounds to enhance their therapeutic properties. nih.gov

A key feature of the boronic acid group in drug design is its ability to form reversible covalent bonds with nucleophilic residues in biological targets, such as the hydroxyl groups of serine or threonine in enzyme active sites. nih.gov This interaction is central to the mechanism of action for many boronic acid-containing drugs. The boron atom acts as a Lewis acid, readily accepting a pair of electrons from a nucleophile to form a stable, yet reversible, tetrahedral boronate adduct. nih.gov

This mode of binding allows boronic acid derivatives to act as potent enzyme inhibitors, often functioning as transition-state analogues that mimic the high-energy tetrahedral intermediate of a catalyzed reaction. nih.govmdpi.com For example, boronic acid-based inhibitors have been designed to target serine proteases, such as β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. nih.govmdpi.comnih.govfrontiersin.org The electrophilic boron atom mimics the carbonyl carbon of the β-lactam ring, forming a tetrahedral complex with the catalytic serine residue and thereby inhibiting the enzyme. nih.gov This reversible covalent inhibition can lead to high potency and selectivity, crucial attributes for an effective therapeutic agent. nih.govnih.gov

Therapeutic Applications of Indole-Boronic Acid Conjugates

The conjugation of the indole nucleus with a boronic acid functional group has yielded compounds with promising therapeutic activities across several disease areas.

The indole scaffold is a well-established pharmacophore in the development of anticancer agents, and its combination with boron has led to novel therapeutic candidates. mdpi.comeurekaselect.comresearchgate.net Research has shown that indole-boron complexes can exhibit significant cytotoxic activity against cancer cell lines.

For instance, a study on indole-boron-difluoride complexes revealed that a derivative bearing a methyl ester group demonstrated significant anticancer activity against HeLa (cervical cancer) cells. nih.govresearchgate.net Other research has focused on synthesizing various indole derivatives and evaluating their antiproliferative effects on different cancer cell lines, including breast, colon, and lung cancer. nih.govacs.orgacs.org While not all of these examples explicitly contain a boronic acid, they underscore the potential of the indole core in oncology. Boron-containing compounds, in general, are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis. researchgate.netmdpi.com

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Indole-boron-difluoride complex | HeLa (Cervical Cancer) | Significant anticancer activity | nih.govresearchgate.net |

| Indole-based Arylsulfonylhydrazide (Compound 5f) | MCF-7 (Breast Cancer) | IC50: 13.2 μM | acs.org |

| Indole-based Arylsulfonylhydrazide (Compound 5f) | MDA-MB-468 (Breast Cancer) | IC50: 8.2 μM | acs.org |

| Pyrazole–Indole Hybrid (Compound 7a) | HepG2 (Liver Cancer) | IC50: 6.1 ± 1.9 μM | acs.org |

| Pyrazole–Indole Hybrid (Compound 7b) | HepG2 (Liver Cancer) | IC50: 7.9 ± 1.9 μM | acs.org |

The indole moiety is present in many compounds with known antimicrobial properties, and derivatives are actively being investigated to combat drug-resistant pathogens. researchgate.netresearchgate.netnih.gov Indole derivatives have shown potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii. researchgate.netnih.gov

The boronic acid functional group contributes a distinct mechanism for antibacterial action, primarily through the inhibition of essential bacterial enzymes like serine β-lactamases. nih.govmdpi.com This has led to the development of boronic acid transition state inhibitors (BATSIs) that can overcome bacterial resistance mechanisms. mdpi.com Furthermore, studies on halogenated phenylboronic acids have demonstrated that these compounds can diminish indole synthesis in bacteria such as Vibrio parahaemolyticus, which is a factor in its virulence. nih.gov

In antiviral research, indolylboronic acids have been used as reactants in the synthesis of compounds that act as HIV-1 glycoprotein-41 fusion inhibitors. scientificlabs.co.uk The introduction of a boronic acid group into antiviral compounds has also been shown to be effective against mutants of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov

| Compound/Derivative Class | Application | Target/Mechanism | Reference |

|---|---|---|---|

| Indolylboronic acids | Antiviral | Used in synthesis of HIV-1 fusion inhibitors | scientificlabs.co.uk |

| Boronic acid-containing antivirals | Antiviral (HCV) | Inhibition of HCV RNA-dependent RNA polymerase | nih.gov |

| Boronic acid transition state inhibitors (BATSIs) | Antibacterial | Reversible covalent inhibition of serine β-lactamases | nih.govmdpi.com |

| Halogenated phenylboronic acids | Antibacterial (Vibrio) | Diminished indole synthesis, a virulence factor | nih.gov |

| Indole derivatives | Antibacterial | Activity against MRSA and XDR A. baumannii | researchgate.netnih.gov |

Anti-inflammatory Properties

The indole nucleus, the core structure of this compound, is a well-established scaffold in the development of anti-inflammatory agents. Derivatives of this structure have been shown to modulate key inflammatory pathways. For instance, certain brominated indole derivatives have demonstrated significant inhibitory activity against the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models. mdpi.com The mechanism for this activity involves the inhibition of the translocation of the nuclear factor kappa B (NFκB), a critical transcription factor that regulates the expression of many pro-inflammatory genes. mdpi.com

Further studies on hybrid molecules incorporating the indole moiety have reinforced its anti-inflammatory potential. Indole-imidazolidine derivatives have been shown to reduce leukocyte migration and decrease the release of the pro-inflammatory cytokines IL-1β and TNF-α in animal models of inflammation. nih.gov Similarly, other indole derivatives such as indole-3-propionic acid and indole-3-acetic acid effectively decrease the expression of multiple pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. mdpi.comnih.gov An indole derivative, NC009-1, was found to reduce the production of NO, IL-1β, IL-6, and TNF-α and suppress the activation of the NLRP3 inflammasome in cellular and animal models of Parkinson's disease, highlighting the link between anti-neuroinflammatory and neuroprotective effects. nih.gov

The anti-inflammatory action of some indole derivatives is linked to the inhibition of key enzymes in the inflammatory cascade. Simple indole derivatives like isatin (B1672199) can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com This broad activity against multiple inflammatory mediators makes the indole scaffold a privileged structure for designing new anti-inflammatory drugs.

Agents for Neurodegenerative Diseases

The neuroprotective properties of indole derivatives make them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govmdpi.com The therapeutic strategy often involves designing multi-target-directed ligands that can address the complex pathology of these conditions. For example, indole derivatives have been developed that simultaneously inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, key targets in AD and PD. rsc.org

In the context of Parkinson's disease, the indole derivative NC009-1 has been shown to protect against neurodegeneration by reducing neuroinflammation and oxidative stress. nih.govresearchgate.net It ameliorated motor deficits and increased dopamine (B1211576) levels in a mouse model of PD by down-regulating inflammatory factors like NLRP3, iNOS, and TNF-α. nih.gov Likewise, indole-3-carbinol (B1674136) and its metabolite diindolylmethane have demonstrated neuroprotective effects by mitigating neurodegeneration and improving motor and cognitive functions in PD models. nih.gov

For Alzheimer's disease, boronic acid derivatives have shown specific promise. A study on boronic compounds, including trans-beta-styryl-boronic-acid (TBSA), found that they could inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. researchgate.net In both cell culture and animal models of AD, TBSA reduced Aβ plaque burden, decreased neuroinflammation, prevented neuronal death, and preserved memory function. researchgate.net This highlights the potential of incorporating a boronic acid moiety into a neuroprotective scaffold to directly target key pathological processes in neurodegenerative disorders.

Enzyme Inhibition (e.g., GSK-3β inhibitors)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its aberrant activity is linked to numerous diseases, including neurodegenerative disorders, bipolar disorder, and cancer. nih.govmdpi.comfrontiersin.org Consequently, it has become a significant therapeutic target. The indole scaffold is a prominent feature in many classes of potent GSK-3β inhibitors. nih.gov

Indirubins, which are indole dimers, and their derivatives are known for their potent inhibition of GSK-3β. mdpi.comnih.gov For example, 6,6′-dibromoindirubin and 6-bromoindirubin are potent inhibitors of the enzyme. mdpi.com The development of synthetic indirubin (B1684374) derivatives has focused on improving solubility and selectivity. mdpi.com

The synthesis of modern, highly selective GSK-3β inhibitors often utilizes indole boronic acid derivatives as key intermediates. Indazole-based GSK-3β inhibitors, for instance, are synthesized via Suzuki coupling reactions where various boronic acids are coupled to a 5-bromo-indazole-3-carboxamide core. nih.gov This synthetic strategy allows for the systematic modification of the molecule to optimize potency and pharmacokinetic properties. nih.gov While many known GSK-3β inhibitors are ATP-competitive, the diversity of the indole scaffold allows for the development of inhibitors with different mechanisms of action. mdpi.comnih.gov The successful application of indole boronic acids in the synthesis of these potent enzyme inhibitors underscores their importance in medicinal chemistry.

Natural Product Synthesis and Modification

This compound and related organoboron compounds are versatile reagents in modern organic synthesis, enabling the construction and modification of complex molecules, including natural products.

Indole-derived boronic acids and their precursors serve as critical building blocks for assembling complex molecular architectures. A powerful strategy for creating C-C bonds at the C-3 position of the indole ring involves a sequence of hydroboration followed by a Suzuki-Miyaura cross-coupling reaction. nih.gov In this method, a 3-vinyl indole is first treated with a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) to selectively form a B-alkyl intermediate where the boron is attached to the terminal carbon (C-3β). This intermediate alkyl borane (B79455) can then be directly used in a palladium-catalyzed Suzuki-Miyaura coupling with various organic halides or triflates. nih.gov This sequence allows for the efficient and regioselective functionalization at the C-3β position, providing access to a wide array of elaborated indole structures that are relevant to the synthesis of natural products and their analogues. nih.gov

Late-stage functionalization, the modification of a complex molecule in the final stages of a synthesis, is a highly efficient strategy for creating analogues of drugs and natural products without requiring de novo synthesis. The Suzuki-Miyaura reaction, which couples boronic acids with organic halides, is exceptionally well-suited for this purpose due to its mild reaction conditions and high functional group tolerance. rsc.org

This methodology has been successfully applied to modify complex, bioactive indole-containing molecules. For example, an operationally simple and mild protocol for Suzuki-Miyaura cross-coupling has been developed that functions at 37 °C in aqueous media and is tolerant of air. rsc.org These conditions were used for the late-stage functionalization of halogenated pharmaceuticals, including the non-steroidal anti-inflammatory drug Indomethacin, which features an indole core. rsc.org By coupling various aryl boronic acids to the chlorinated indole ring of Indomethacin, new derivatives were generated efficiently. rsc.org This approach demonstrates the utility of boronic acid chemistry in rapidly diversifying the structures of established indole-containing natural products and drugs to explore new biological activities.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. Research on bisindole derivatives, synthesized using indole-6-boronic acid as a key reagent in a Suzuki-Miyaura coupling, has provided detailed insights into the structural requirements for potent inhibition of HIV-1 entry. nih.gov These studies systematically explored how modifications to the molecular scaffold affect binding affinity to the target glycoprotein (B1211001) gp41 and antiviral efficacy.

Key findings from these SAR studies include:

Linkage Position: The connectivity between the two indole rings was found to be critical. A 6-6' linkage between the indole cores was identified as optimal for high potency. nih.gov

Substituents on the Benzyl (B1604629) Ring: The nature and position of substituents on the terminal benzyl ring (Ring D) significantly influenced activity. Small, electron-donating groups, such as a hydroxyl group, at the meta-position of the benzyl ring led to the most potent compounds. For example, compound 6j with a meta-hydroxyl group exhibited submicromolar activity (EC50 = 0.2 µM). nih.gov In contrast, larger or electron-withdrawing groups generally decreased activity.

Amphipathic Nature: A clear requirement for an amphipathic structure was observed for cellular activity. While binding affinity correlated well with activity for compounds with KI values above 1 µM, this correlation diminished for more potent compounds, suggesting that properties like solubility and cell permeability become critical. nih.gov

Core Modifications: Replacing one of the indole rings with a benzimidazole (B57391) ring was tolerated but did not consistently improve activity. nih.gov

In a different context, SAR studies on brominated indoles as anti-inflammatory agents revealed that monomeric compounds like 6-bromoindole (B116670) and 6-bromoisatin (B21408) were more potent inhibitors of NO, PGE2, and TNFα than their dimeric counterparts. mdpi.com This suggests that for this particular activity, a smaller molecular footprint is preferred.

Table 1: SAR of Bisindole HIV-1 Fusion Inhibitors Derived from Indole Boronic Acid Data sourced from reference nih.gov.

| Compound | Ring D Substituent | Binding Affinity KI (µM) | Cell-Cell Fusion EC50 (µM) |

|---|---|---|---|

| 1a | 3-CO2H | 1.1 | 0.9 |

| 6a | 4-OH | 1.7 | 1.4 |

| 6d | 3-CH3 | 1.2 | 1.1 |

| 6g | 3-OCH3 | 1.1 | 0.9 |

| 6j | 3-OH | 0.6 | 0.2 |

| 6k | 3-F | 0.7 | 0.3 |

| 6m | 3-NO2 | 2.5 | 2.1 |

Catalytic and Reagent Applications Beyond Cross Coupling

(1H-Indol-3-yl)boronic Acid as a Catalyst in Organic Transformations

This compound and other arylboronic acids serve as stable, effective, and often environmentally benign catalysts for several important organic reactions. nih.gov Their catalytic activity is primarily rooted in their Lewis acidic nature, enabling the activation of various functional groups. nih.govrsc.org

The catalytic action of this compound is fundamentally based on the Lewis acidity of its boron center. nih.gov A Lewis acid is defined as an electron-pair acceptor. The boron atom in a boronic acid possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom. researchgate.net This interaction forms a reversible covalent bond and is the key step in activating substrates for subsequent reactions. nih.govrsc.org This ability allows boronic acids to catalyze a variety of transformations, including dehydrative condensations, acylations, and cycloadditions, by electrophilically activating hydroxyl or carboxyl groups. nih.govresearchgate.net

Arylboronic acids have emerged as highly effective catalysts for the direct formation of amides from carboxylic acids and amines, a process that circumvents the need for stoichiometric activating agents. rsc.orgacs.org The catalytic cycle is believed to involve the reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. nih.govrsc.orgresearchgate.net This intermediate is a mixed anhydride, which is significantly more electrophilic than the parent carboxylic acid.

The formation of this acyloxyboronic acid intermediate is a thermodynamically unfavorable equilibrium process that generates water. rsc.orgresearchgate.net Therefore, the reaction is typically performed in the presence of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the activated intermediate. rsc.orgmdpi.com The amine then attacks the carbonyl group of this highly reactive species, leading to the formation of the amide bond and regeneration of the boronic acid catalyst. rsc.orgnih.gov Theoretical and mechanistic studies suggest that mono(acyloxy)boronic acid is the key intermediate in this transformation. rsc.orgresearchgate.net The efficiency of the catalyst can be influenced by substituents on the aryl ring; for instance, ortho-iodophenylboronic acid shows high catalytic activity, which is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. rsc.orgacs.org

Table 1: Overview of Arylboronic Acid Catalyzed Reactions

| Reaction Type | Role of Boronic Acid Catalyst | Activated Intermediate | Key Findings |

|---|---|---|---|

| Amidation | Activates carboxylic acid for nucleophilic attack by amine. rsc.orgacs.org | Acyloxyboronic acid (mixed anhydride). rsc.orgresearchgate.net | Reaction requires removal of water to proceed efficiently. Catalyst structure influences activity. rsc.orgacs.org |

| Carbonyl Condensation (Aldol-type) | Lewis acid activation of the carbonyl electrophile. nih.govorganic-chemistry.org | Enol borate (B1201080) ester or activated carbonyl-boronic acid adduct. nih.govsciencemadness.org | Effective for reactions of pyruvic acids with aldehydes, particularly in aqueous media. organic-chemistry.org |

| Cycloaddition (Diels-Alder) | Activates unsaturated carboxylic acids (dienophiles). nih.govresearchgate.net | Monoacylated hemiboronic ester. researchgate.net | Lowers the LUMO of the dienophile, accelerating the [4+2] cycloaddition. researchgate.net |

Boronic acids can effectively catalyze carbonyl condensation reactions, such as the aldol (B89426) reaction. nih.gov In these transformations, the boronic acid functions as a Lewis acid to activate a carbonyl compound (an aldehyde or ketone) toward nucleophilic attack from an enol or enolate. nih.govnih.gov For example, boric acid has been shown to catalyze the condensation of aldehydes and ketones to form α,β-unsaturated carbonyl products, likely proceeding through an enol borate ester intermediate. nih.govsciencemadness.org

More specifically, boronic and borinic acids have been used to catalyze direct aldol reactions of pyruvic acids with a variety of aldehydes in water. organic-chemistry.org This method provides access to valuable isotetronic acid derivatives. The boron catalyst is proposed to stabilize the enol tautomer of the pyruvic acid, facilitating its addition to the aldehyde. organic-chemistry.org This demonstrates the utility of boronic acid catalysis in promoting C-C bond formation under mild, and even aqueous, conditions.

The catalytic prowess of boronic acids extends to cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov They are particularly useful for activating unsaturated carboxylic acids, which are often sluggish dienophiles under thermal conditions. researchgate.net The boronic acid catalyst is believed to react with the carboxylic acid dienophile to form a covalent, monoacylated hemiboronic ester intermediate. researchgate.net This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the rate of the [4+2] cycloaddition with a diene. researchgate.net This catalytic approach offers a mild and efficient alternative to traditional Lewis acids for promoting these powerful C-C bond-forming reactions. scispace.com Beyond the Diels-Alder reaction, arylboronic acids have also been shown to catalyze selective [4+3] cycloadditions to access complex cyclic scaffolds like cyclohepta[b]indoles. nih.gov

Asymmetric Synthesis and Organocatalysis with Chiral Boronic Acids

Chiral boronic acid derivatives are exceptionally valuable intermediates and catalysts in asymmetric synthesis, enabling the construction of enantiomerically enriched molecules. nih.govresearchgate.net While the indole (B1671886) moiety itself is a common feature in chiral ligands and organocatalysts, the direct use of chiral indolylboronic acids is an evolving area. mdpi.com The principles of asymmetric catalysis using boron-based reagents, however, are well-established.

A key strategy involves the use of chiral diols, such as BINOL ((R)- or (S)-1,1'-Bi-2-naphthol), to form chiral boronate esters or to act as co-catalysts with boronic acids. nih.govresearchgate.net These chiral environments can effectively control the stereochemical outcome of a reaction. For example, the catalytic asymmetric allylboration of indoles with γ,γ-disubstituted allylboronic acids, using BINOL as a catalyst, provides homoallylic amines with high diastereo- and enantioselectivity. nih.gov In this reaction, a chiral boronate ester is formed in situ, which then reacts with the indole to create adjacent tertiary and quaternary stereocenters. The stereochemical outcome can be controlled by selecting the enantiomer of the BINOL catalyst and the E/Z geometry of the allylboronic acid. nih.gov

Similarly, chiral boron Lewis acids, generated from trimethoxyborane and BINOL, have been used to catalyze asymmetric Pictet-Spengler-type reactions, producing structurally diverse dihydropyrrolo[1,2-a]quinoxalines with excellent yields and enantiomeric excess (ee). researchgate.net The development of chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), has further expanded the scope of boron-mediated asymmetric transformations, including cycloadditions and nucleophilic additions. sigmaaldrich.com These examples highlight the potential for creating chiral catalysts derived from this compound for use in stereoselective synthesis.

Applications in Material Science (e.g., Polymers, Dyes)

The unique ability of the boronic acid functional group to form reversible covalent bonds with cis-1,2- and -1,3-diols has led to its widespread incorporation into advanced materials, particularly polymers and dyes for sensing applications. rsc.orgnih.gov Indole derivatives themselves are also associated with applications in material chemistry, making this compound a valuable building block for functional materials. mdpi.comnih.gov

Boronic acid-functionalized polymers are extensively used to create "smart" hydrogels that respond to the presence of diol-containing molecules, most notably glucose. rsc.orgutwente.nl This responsiveness is the basis for developing glucose sensors and self-regulated insulin (B600854) delivery systems. rsc.org The reversible formation of a cyclic boronate ester upon binding with glucose can induce changes in the polymer network, such as swelling or shrinking, which can be harnessed for therapeutic or diagnostic purposes.

In the realm of dyes and optical sensors, the diol-binding property is again central. Boronic acid moieties can be appended to fluorescent dyes. rsc.org The interaction of the boronic acid with a target diol can modulate the photophysical properties of the dye—such as its fluorescence intensity, wavelength, or quantum yield—providing a detectable signal. For instance, boronic acid-derived salicylidenehydrazone (BASHY) complexes have been developed as a platform for fluorescent dyes where the boronic acid residue allows for functionalization without altering the core photophysical properties of the dye's backbone. acs.org Another approach involves a competitive binding assay where a boronic acid-functionalized material is bound to a catechol-containing dye; the displacement of the dye by a target analyte like a saccharide results in a measurable colorimetric change. nih.gov The incorporation of the indole moiety from this compound could introduce additional properties to such materials, such as enhanced π-stacking interactions or specific biological recognition capabilities.

Table 2: Applications of Boronic Acids in Material Science

| Application Area | Principle of Operation | Example Material | Potential Role of Indole Moiety |

|---|---|---|---|

| Glucose Sensing | Reversible covalent binding of the boronic acid to glucose (a diol), causing a physical or optical change. rsc.org | Boronic acid-functionalized hydrogels or fluorescent polymers. rsc.orgutwente.nl | Enhance polymer stability or introduce secondary binding interactions. |

| Functional Dyes | Modulation of a dye's photophysical properties upon diol binding to an appended boronic acid. rsc.orgacs.org | Salicylidenehydrazone (BASHY) complexes with a boronic acid functional group. acs.org | Tune electronic properties of the dye; act as a site for further functionalization. |

| Separation/Affinity Materials | Immobilization of boronic acids on a solid support (e.g., nanosilica) to capture cis-diol containing molecules. acs.org | Boronic acid-functionalized nanosilica for binding glycoproteins or catechols. acs.org | Provide specific interactions with target analytes through hydrogen bonding or π-stacking. |

| Drug Delivery | pH- or glucose-responsive release of therapeutic agents from a boronic acid-containing polymer matrix. nih.gov | Smart hydrogels that swell or shrink in response to glucose levels. rsc.org | Enhance biocompatibility or provide affinity for specific biological targets. |

Advanced Research Directions and Future Perspectives

Computational and Theoretical Studies on (1H-Indol-3-yl)boronic Acid Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Theoretical studies offer insights that are often difficult to obtain through experimental methods alone, guiding the design of new reactions and catalysts.

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving indolylboronic acids. rsc.org These studies can map out the entire energy profile of a reaction, identifying transition states and intermediates. For instance, in Suzuki-Miyaura cross-coupling reactions, computational models help to understand the roles of ligands, bases, and solvents in the catalytic cycle. researchgate.net By modeling the interaction between the boronic acid, aryl halide, and palladium catalyst, researchers can clarify the energetics of oxidative addition, transmetalation, and reductive elimination steps. This detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yields and minimize side products. acs.org

Theoretical models are increasingly used to predict the reactivity and regioselectivity of reactions involving this compound. By calculating molecular properties such as atomic charges, frontier molecular orbital energies, and steric parameters, it is possible to forecast how the molecule will behave under specific conditions. nih.gov For example, computational studies can predict whether a C-H activation and borylation reaction will occur preferentially at the C2, C3, or another position of the indole (B1671886) ring by comparing the activation energies for each potential pathway. nih.gov This predictive power accelerates the discovery of novel transformations and reduces the need for extensive empirical screening of reaction conditions. researchgate.net

Flow Chemistry and Automated Synthesis of this compound Derivatives

The transition from traditional batch synthesis to continuous flow and automated processes represents a significant leap forward in the preparation of this compound derivatives. These modern techniques offer enhanced control, efficiency, and scalability.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology has been successfully applied to the synthesis of boronic acids and indole derivatives, often leading to higher yields and purity in significantly shorter reaction times compared to batch methods. nih.govorganic-chemistry.orgthieme-connect.de For example, multistep sequences to produce complex indole-containing molecules can be performed in a continuous flow setup in under 15 minutes. nih.gov

Automation, often combined with flow chemistry, enables the high-throughput synthesis of large libraries of this compound derivatives. nih.govrug.nl Technologies like acoustic droplet ejection (ADE) allow for reactions to be performed on a nanomole scale, facilitating rapid screening of building blocks and reaction conditions. nih.govrug.nl This approach is invaluable for medicinal chemistry and materials science, where the rapid generation and testing of diverse molecular structures are essential for discovering new leads. nih.gov

| Derivative Type | Synthesis Method | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| 2-(1H-indol-3-yl)thiazoles | Multistep Continuous Flow | Rapid synthesis (<15 min), no intermediate isolation | 38–82% over three steps | nih.gov |

| Aryl Boronic Acids | Continuous Flow Organolithium Chemistry | High throughput (~60 g/h), <1 s reaction time | High yields without extensive optimization | organic-chemistry.org |

| Indole-based Libraries | Automated Nanomole Synthesis (ADE) | Miniaturization, speed, rapid scope evaluation | Sufficient for HTS and profiling | nih.govrug.nl |